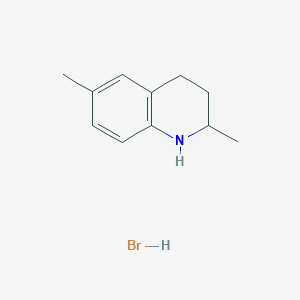
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, biology, and industry . The compound is typically a colorless oil and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline using heterogeneous catalysts . This process is reversible, and the hydrogenation can be controlled to produce the desired tetrahydroquinoline derivative. Another method involves the use of multicomponent reactions, such as the aza-Michael–Michael addition, which involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of quinoline to its tetrahydro derivative . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a secondary amine, it can form salts with strong acids and can be oxidized to the corresponding nitrone using oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Hydrogen gas with metal catalysts.
Substitution: N-alkylation reactions with halo acetophenones.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroquinoline, and various substituted tetrahydroquinolines .
Scientific Research Applications
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .
Comparison with Similar Compounds
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroleptic-like properties and its role as an antagonist of the dopamine D2 receptor.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Studied for its antioxidant properties and its effects on NADPH-generating enzymes and chaperones.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline in various scientific and industrial contexts.
Properties
CAS No. |
90936-28-0 |
|---|---|
Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
InChI |
InChI=1S/C11H15N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3,6-7,9,12H,4-5H2,1-2H3;1H |
InChI Key |
CAPQLINXZMNXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
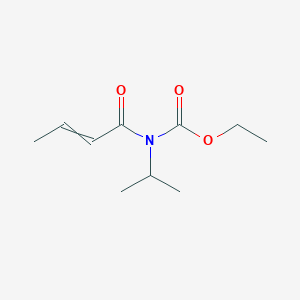
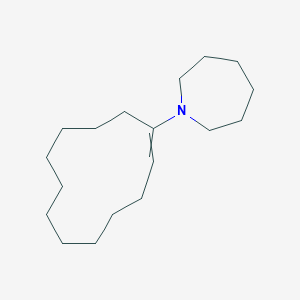

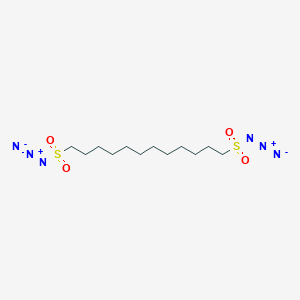

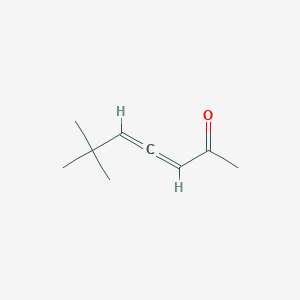

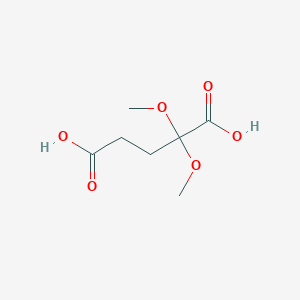


![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)

